molecular formula C24H23N5O4 B2511287 methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 942009-48-5

methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2511287
CAS No.: 942009-48-5
M. Wt: 445.479
InChI Key: AXCCZKHJSRWHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H23N5O4 and its molecular weight is 445.479. The purity is usually 95%.
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Scientific Research Applications

Synthesis Utilizing Methyl Ester Derivatives

Methyl ester derivatives, such as Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, have been explored for the synthesis of various heterocyclic systems. These systems include fused pyrimidinones and pyridazinones, demonstrating the versatility of methyl ester derivatives in constructing complex heterocyclic frameworks. The selective removal of protective groups further allows the generation of amino-substituted heterocycles, showcasing the synthetic utility of these compounds in medicinal chemistry and drug design (Toplak et al., 1999).

Applications in Heterocyclic System Synthesis

The reactivity of similar compounds has been harnessed to synthesize a variety of heterocyclic systems. For instance, reactions with heterocyclic α-amino compounds have led to the preparation of azolo- and azinopyrimidines, contributing to the diverse methodologies available for constructing pharmacologically relevant heterocycles. This illustrates the potential of such methyl ester derivatives in expanding the toolkit for heterocyclic chemistry, which is foundational in the development of new therapeutic agents (Stanovnik et al., 1990).

Role in Generating Fused Heterocyclic Systems

Moreover, compounds like Methyl 2-[bis(acetyl)ethenyl]aminopropenoate have been utilized to generate fused heterocyclic systems, including pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. These findings underscore the importance of such derivatives in accessing diverse heterocyclic structures, which are crucial scaffolds in many drugs and biologically active molecules (Selič & Stanovnik, 1997).

Contribution to Antimicrobial and Antioxidant Research

In addition to their synthetic applications, these compounds have been investigated for biological activities. For example, novel pyridine and fused pyridine derivatives, starting from dimethylphenyl-substituted pyridine derivatives, have been synthesized and evaluated for antimicrobial and antioxidant activities. This highlights the potential of these chemical frameworks in contributing to the discovery and development of new antimicrobial and antioxidant agents, addressing ongoing challenges in treating infections and oxidative stress-related diseases (Flefel et al., 2018).

Properties

IUPAC Name

methyl 4-[[2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-14-5-10-19(11-15(14)2)29-22-20(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCZKHJSRWHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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